An In-depth Technical Guide to the Binding Affinity of Keap1-Nrf2-IN-7 for Keap1
An In-depth Technical Guide to the Binding Affinity of Keap1-Nrf2-IN-7 for Keap1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor, Keap1-Nrf2-IN-7, to its target protein Keap1. This document details the quantitative binding data, the experimental protocols used for its determination, and the underlying molecular interactions within the Keap1-Nrf2 signaling pathway.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the Cullin-3 (CUL3) and RBX1-associated E3 ubiquitin ligase adaptor protein, Kelch-like ECH-associated protein 1 (Keap1), sequesters the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) in the cytoplasm. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby maintaining low intracellular levels of Nrf2.
In response to oxidative stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. The resulting upregulation of these genes helps to restore cellular redox homeostasis.
Dysregulation of the Keap1-Nrf2 pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) are of significant therapeutic interest as they can mimic the effects of oxidative stress, leading to the activation of the Nrf2-mediated antioxidant response. Keap1-Nrf2-IN-7 is one such inhibitor.
Keap1-Nrf2-IN-7: Binding Affinity and Quantitative Data
Keap1-Nrf2-IN-7, also referred to as compound 7v in the primary literature, is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. The primary measure of its inhibitory activity is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the binding of Nrf2 to Keap1 by 50%.
The inhibitory potency of Keap1-Nrf2-IN-7 and a selection of its structural analogs from the same study are summarized in the table below. This data is derived from a competitive fluorescence polarization (FP) assay.
| Compound ID | Structure | IC50 (µM)[1] |
| Keap1-Nrf2-IN-7 (7v) | 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acid derivative | 0.45 |
| 7a | Analog with different substituent | >50 |
| 7j | Analog with different substituent | 1.2 |
| 7s | Analog with different substituent | 0.55 |
| 7u | Analog with different substituent | 0.89 |
Experimental Protocols: Fluorescence Polarization (FP) Assay
The binding affinity of Keap1-Nrf2-IN-7 to the Keap1 Kelch domain was determined using a competitive fluorescence polarization (FP) assay. This technique measures the change in the rotational motion of a fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein. Small molecule inhibitors that disrupt this interaction displace the fluorescent peptide, leading to a decrease in the polarization signal.
Materials and Reagents
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Keap1 Kelch domain protein: Recombinantly expressed and purified human Keap1 Kelch domain (residues 321-609).
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Fluorescently labeled Nrf2 peptide: A 9-amino acid peptide derived from the Nrf2 ETGE motif (FITC-LDEETGEFL-NH2) labeled with fluorescein isothiocyanate (FITC).
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Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, and 0.005% (v/v) Tween-20.
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Test Compounds: Keap1-Nrf2-IN-7 and its analogs dissolved in dimethyl sulfoxide (DMSO).
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Microplates: Black, non-binding surface 384-well plates.
Assay Procedure
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Compound Preparation: A serial dilution of the test compounds was prepared in DMSO.
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Assay Plate Preparation: 10 µL of the test compound dilutions were added to the wells of the 384-well plate. Control wells contained DMSO without the inhibitor.
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Reagent Addition: To each well, 20 µL of a solution containing the Keap1 Kelch domain protein (final concentration 200 nM) and 10 µL of the FITC-labeled Nrf2 peptide (final concentration 20 nM) in assay buffer were added. The final assay volume was 40 µL.
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Incubation: The plate was incubated at room temperature for 30 minutes in the dark to allow the binding reaction to reach equilibrium.
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Fluorescence Polarization Measurement: The fluorescence polarization was measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Data Analysis
The percentage of inhibition for each compound concentration was calculated using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
where:
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mP_sample is the millipolarization value of the well with the test compound.
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mP_min is the millipolarization value of the free FITC-Nrf2 peptide (no Keap1).
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mP_max is the millipolarization value of the FITC-Nrf2 peptide bound to Keap1 (no inhibitor).
The IC50 values were then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflows
Keap1-Nrf2 Signaling Pathway and Inhibition by IN-7
The following diagram illustrates the core Keap1-Nrf2 signaling pathway and the mechanism of action of Keap1-Nrf2-IN-7.
Caption: Keap1-Nrf2 signaling and IN-7 inhibition.
Experimental Workflow for FP Assay
The logical flow of the fluorescence polarization assay for determining the inhibitory activity of compounds like Keap1-Nrf2-IN-7 is depicted below.
Caption: Fluorescence polarization assay workflow.
Binding Site and Molecular Interactions
Molecular docking studies on the 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acid series of inhibitors, to which Keap1-Nrf2-IN-7 belongs, have provided insights into their binding mode within the Kelch domain of Keap1. The Keap1 Kelch domain forms a β-propeller structure with a central pocket that accommodates the ETGE motif of Nrf2.
Inhibitors of this class are predicted to bind in this same pocket, acting as direct competitive inhibitors. The diacetic acid moieties are crucial for binding, as they form key electrostatic interactions with positively charged arginine residues (Arg380, Arg415, and Arg483) in the binding pocket, mimicking the interactions of the glutamic acid residues in the native Nrf2 peptide. The central aromatic scaffold of the inhibitor occupies the hydrophobic core of the binding site, and the arylsulfonamido groups can form additional hydrogen bonds and hydrophobic interactions with surrounding residues, further enhancing binding affinity. The specific substituents on the central benzene or naphthalene ring, as seen in the structure-activity relationship table, can further optimize these interactions and influence the overall inhibitory potency.
Conclusion
Keap1-Nrf2-IN-7 is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction with a sub-micromolar IC50 value as determined by fluorescence polarization. This technical guide has provided a detailed overview of its binding affinity, the experimental methodology used for its characterization, and its mechanism of action within the context of the Keap1-Nrf2 signaling pathway. The data and protocols presented herein serve as a valuable resource for researchers in the fields of drug discovery, chemical biology, and cellular stress responses, facilitating further investigation and development of novel therapeutic agents targeting this critical pathway.
